molecular formula C13H17NO2 B1469315 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1484499-42-4

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1469315
CAS No.: 1484499-42-4
M. Wt: 219.28 g/mol
InChI Key: AXKRYQZYADSVLW-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid is a versatile compound with a unique structure that allows for diverse applications in scientific research. Its molecular framework includes an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). This method yields azetidine derivatives in good quantities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions due to the strain in its four-membered ring. Common reactions include:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA), leading to various substituted products.

Scientific Research Applications

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of peptidomimetics and nucleic acid analogs, which are crucial in studying biological processes and developing new therapeutics.

    Industry: The compound is used in catalysis and materials science, where its unique reactivity can be harnessed for various industrial processes.

Comparison with Similar Compounds

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:

    Aziridines: These three-membered nitrogen-containing rings are more reactive due to higher ring strain but are less stable than azetidines.

    Pyrrolidines: These five-membered rings are more stable and less reactive than azetidines, making them suitable for different applications.

    Piperidines: These six-membered rings are even more stable and are commonly found in many natural products and pharmaceuticals.

The unique combination of ring strain and stability in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-3-4-11(10(2)5-9)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKRYQZYADSVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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